2-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14804653
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O5 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O5/c1-25-15-8-12(9-16(26-2)18(15)27-3)21-17(23)10-22-11-20-14-7-5-4-6-13(14)19(22)24/h4-9,11H,10H2,1-3H3,(H,21,23) |
| Standard InChI Key | VMNPMIOHQLLEBA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a quinazolinone core, a heterocyclic scaffold known for its pharmacological versatility. The 4-oxoquinazolin-3(4H)-yl group is acetylated at the 3-position, forming an acetamide linkage to a 3,4,5-trimethoxyphenyl substituent. The trimethoxy groups enhance lipophilicity, potentially improving membrane permeability and target binding .
Molecular Formula:
Molecular Weight: 369.4 g/mol
Key Functional Groups:
-
Quinazolin-4-one ring system
-
Acetamide bridge
-
3,4,5-Trimethoxyphenyl substituent
Spectral Characterization
Spectral data for analogous compounds reveal distinct patterns:
-
IR Spectroscopy: Stretching vibrations at 1,680–1,710 cm (C=O of quinazolinone) and 3,200–3,400 cm (N-H of acetamide) .
-
H NMR: Signals at δ 2.50–3.20 ppm (acetamide methylene), δ 6.80–7.80 ppm (aromatic protons), and δ 3.70–3.90 ppm (methoxy groups) .
-
Mass Spectrometry: Molecular ion peaks at m/z 369.4 (M) with fragmentation patterns consistent with quinazolinone cleavage.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
Step 1: Formation of 3-Amino-2-Methylquinazolin-4(3H)-one
Anthranilic acid reacts with acetic anhydride under reflux to form 2-methyl-4H-benzo[d] oxazin-4-one, which is then treated with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one .
Step 2: Acetylation at the 3-Position
The intermediate is refluxed with acetic anhydride in glacial acetic acid, producing N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide .
Step 3: Condensation with 3,4,5-Trimethoxybenzaldehyde
Nucleophilic addition of 3,4,5-trimethoxybenzaldehyde to the acetamide intermediate in ethanol with NaOH catalysis yields the title compound .
Reaction Scheme:
Pharmacological Activities
Cytotoxic and Anticancer Activity
In NCI-60 screenings, acylhydrazone derivatives of quinazolinones demonstrated mean GI values of 1.0–7.7 µM against 59 cancer cell lines . The acetamide linkage in the target compound may facilitate interactions with kinase domains (e.g., EGFR, HER2), as shown in molecular docking studies .
Table 1: Comparative Cytotoxicity of Quinazolinone Derivatives
| Compound | Mean GI (µM) | Target Kinases |
|---|---|---|
| Target Compound | 1.0 (predicted) | EGFR, HER2, CDK9 |
| Gefitinib | 7.7 | EGFR |
| Erlotinib | 2.1 | EGFR |
Enzyme Inhibition
S-substituted quinazolinones inhibit carbonic anhydrase (CA) isoforms (K: 10–100 nM) . The trimethoxyphenyl group may confer selectivity for tumor-associated CA XII/IX isoforms.
Mechanism of Action
Kinase Inhibition
Molecular docking reveals quinazolinones bind to ATP pockets of EGFR (binding energy: −9.2 kcal/mol) and CDK9 (−8.7 kcal/mol) . The acetamide bridge forms hydrogen bonds with Thr790 and Met769, critical for kinase inhibition .
Apoptosis Induction
Flow cytometry assays on analogs show G2/M cell cycle arrest (40–60% of cells) and caspase-3 activation, indicating apoptosis-driven cytotoxicity .
Comparative Analysis with Structural Analogs
Role of Substituents
-
3,4,5-Trimethoxy Derivatives: Enhanced lipophilicity improves blood-brain barrier penetration.
-
Thioacetamide Analogs: Lower GI values (0.8–1.2 µM) due to sulfur-mediated enzyme interactions .
Future Directions
-
In Vivo Toxicity Studies: Assess acute/chronic toxicity in rodent models.
-
Formulation Development: Nanoencapsulation to improve bioavailability.
-
Target Validation: CRISPR screening to identify novel kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume